[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate [(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate
Brand Name: Vulcanchem
CAS No.: 107021-10-3
VCID: VC0010124
InChI: InChI=1S/C49H72O17/c1-10-12-13-14-15-17-41(53)63-39-28-36-25-33(51)26-44(56)62-38(30(3)50)27-35-23-32(24-43(55)60-9)45(64-40(52)16-11-2)49(58,66-35)46(4,5)19-18-34-20-31(22-42(54)59-8)21-37(61-34)29-48(57,65-36)47(39,6)7/h13-15,17-19,22,24,30,33-39,45,50-51,57-58H,10-12,16,20-21,23,25-29H2,1-9H3/b14-13+,17-15+,19-18-,31-22+,32-24+/t30-,33-,34+,35+,36-,37+,38-,39+,45+,48+,49-/m1/s1
SMILES: CCCC=CC=CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O
Molecular Formula: C49H72O17
Molecular Weight: 933.098

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate

CAS No.: 107021-10-3

Cat. No.: VC0010124

Molecular Formula: C49H72O17

Molecular Weight: 933.098

* For research use only. Not for human or veterinary use.

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate - 107021-10-3

Specification

CAS No. 107021-10-3
Molecular Formula C49H72O17
Molecular Weight 933.098
Standard InChI InChI=1S/C49H72O17/c1-10-12-13-14-15-17-41(53)63-39-28-36-25-33(51)26-44(56)62-38(30(3)50)27-35-23-32(24-43(55)60-9)45(64-40(52)16-11-2)49(58,66-35)46(4,5)19-18-34-20-31(22-42(54)59-8)21-37(61-34)29-48(57,65-36)47(39,6)7/h13-15,17-19,22,24,30,33-39,45,50-51,57-58H,10-12,16,20-21,23,25-29H2,1-9H3/b14-13+,17-15+,19-18-,31-22+,32-24+/t30-,33-,34+,35+,36-,37+,38-,39+,45+,48+,49-/m1/s1
Standard InChI Key COOSZPGTIWIMFO-VNHIJQHNSA-N
SMILES CCCC=CC=CC(=O)OC1CC2CC(CC(=O)OC(CC3CC(=CC(=O)OC)C(C(O3)(C(C=CC4CC(=CC(=O)OC)CC(O4)CC(C1(C)C)(O2)O)(C)C)O)OC(=O)CCC)C(C)O)O

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